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molecular formula C11H13NO B086481 N-(2,3-Dihydro-1H-inden-2-yl)acetamide CAS No. 13935-80-3

N-(2,3-Dihydro-1H-inden-2-yl)acetamide

Cat. No. B086481
M. Wt: 175.23 g/mol
InChI Key: AVBOEYUWFJGVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05030652

Procedure details

To a mixture of 2-aminoindan hydrochloride (10.40 g), potassium carbonate (34.2 g), water (100 ml) and ethyl acetate (150 ml) is added dropwise acetyl chloride (9.68 g) under ice cooling. The mixture is stirred at 0° C. for 1.5 hour, and the ethyl acetate layer is separated, washed with aqueous saline solution, dried, and then the solvent is distilled off under reduced pressure. The residue is recrystallized from ethyl acetate - n-hexane to give 2-acetylaminoindan (9.5 g) as colorless crystals. m.p. 126.5°-127.5° C.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
34.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9.68 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]1[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4]1.C(=O)([O-])[O-].[K+].[K+].O.[C:19](Cl)(=[O:21])[CH3:20]>C(OCC)(=O)C>[C:19]([NH:2][CH:3]1[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4]1)(=[O:21])[CH3:20] |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
Cl.NC1CC2=CC=CC=C2C1
Name
Quantity
34.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
9.68 g
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 0° C. for 1.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ethyl acetate layer is separated
WASH
Type
WASH
Details
washed with aqueous saline solution
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from ethyl acetate - n-hexane

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(=O)NC1CC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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